molecular formula C19H15ClN4O2 B10997353 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide

Cat. No.: B10997353
M. Wt: 366.8 g/mol
InChI Key: ZINHQIBINZXSNE-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 2-chlorophenyl group and at the 5-position with a propanamide linker terminating in a 1H-indol-4-yl moiety. The oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capabilities, while the 2-chlorophenyl group introduces electron-withdrawing effects that may enhance receptor binding or pharmacokinetic properties .

Properties

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide

InChI

InChI=1S/C19H15ClN4O2/c20-14-5-2-1-4-12(14)19-23-18(26-24-19)9-8-17(25)22-16-7-3-6-15-13(16)10-11-21-15/h1-7,10-11,21H,8-9H2,(H,22,25)

InChI Key

ZINHQIBINZXSNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC4=C3C=CN4)Cl

Origin of Product

United States

Preparation Methods

Amidoxime Formation

2-Chlorobenzonitrile is converted to its amidoxime intermediate by reacting with hydroxylamine hydrochloride in ethanol under reflux (70–80°C, 6–8 hours). The reaction is catalyzed by sodium carbonate to deprotonate hydroxylamine, enhancing nucleophilic attack on the nitrile group.

2-Chlorobenzonitrile+NH2OH\cdotpHClEtOH, Na2CO32-Chlorobenzamidoxime\text{2-Chlorobenzonitrile} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH, Na}2\text{CO}_3} \text{2-Chlorobenzamidoxime}

Cyclization to 1,2,4-Oxadiazole

The amidoxime reacts with malonyl chloride in dichloromethane at 0–5°C to form the 1,2,4-oxadiazole ring. This step proceeds via nucleophilic acyl substitution, where the amidoxime’s oxygen attacks the electrophilic carbonyl carbon, followed by intramolecular cyclization and dehydration.

2-Chlorobenzamidoxime+Malonyl ChlorideDCM, 0°C3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl+HCl\text{2-Chlorobenzamidoxime} + \text{Malonyl Chloride} \xrightarrow{\text{DCM, 0°C}} \text{3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl} + \text{HCl}

Table 1: Optimization of 1,2,4-Oxadiazole Synthesis

ReactantReagent/ConditionsYield (%)Reference
2-ChlorobenzamidoximeMalonyl chloride, DCM, 0°C78
2-ChlorobenzamidoximeAcetyl chloride, reflux62
2-ChlorobenzamidoximeT3P, DMF, RT85

Preparation of the Indole-Propanamide Intermediate

The N-(1H-indol-4-yl)propanamide side chain is synthesized through a two-step process involving acylation and bromination.

Acylation of 1H-Indol-4-Amine

1H-Indol-4-amine reacts with acryloyl chloride in tetrahydrofuran (THF) at −20°C to form N-(1H-indol-4-yl)acrylamide. The low temperature minimizes polymerization of acryloyl chloride.

1H-Indol-4-amine+Acryloyl ChlorideTHF, −20°CN-(1H-Indol-4-yl)acrylamide\text{1H-Indol-4-amine} + \text{Acryloyl Chloride} \xrightarrow{\text{THF, −20°C}} \text{N-(1H-Indol-4-yl)acrylamide}

Bromination of Propanamide

The acrylamide undergoes bromination using hydrobromic acid (HBr) in acetic acid at 50°C for 4 hours, yielding 3-bromo-N-(1H-indol-4-yl)propanamide. This electrophilic intermediate is critical for subsequent coupling reactions.

N-(1H-Indol-4-yl)acrylamide+HBrAcOH, 50°C3-Bromo-N-(1H-indol-4-yl)propanamide\text{N-(1H-Indol-4-yl)acrylamide} + \text{HBr} \xrightarrow{\text{AcOH, 50°C}} \text{3-Bromo-N-(1H-indol-4-yl)propanamide}

Table 2: Bromination Reaction Parameters

SubstrateReagentTemperature (°C)Time (h)Yield (%)
N-(1H-Indol-4-yl)acrylamideHBr (48%)50491
N-(1H-Indol-4-yl)acrylamideHBr (33%)40672

Coupling of Oxadiazole and Propanamide Moieties

The final step involves nucleophilic substitution between the 1,2,4-oxadiazole-thiol intermediate and the brominated propanamide.

Oxadiazole-Thiol Preparation

The 1,2,4-oxadiazole intermediate is treated with thiourea in ethanol under reflux to introduce a thiol group at position 5. This step requires careful pH control (5–6) to prevent over-acidification.

3-(2-Chlorophenyl)-1,2,4-oxadiazole+ThioureaEtOH, reflux5-Thiol-3-(2-chlorophenyl)-1,2,4-oxadiazole\text{3-(2-Chlorophenyl)-1,2,4-oxadiazole} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{5-Thiol-3-(2-chlorophenyl)-1,2,4-oxadiazole}

Nucleophilic Substitution

The thiolate anion attacks the electrophilic carbon of 3-bromo-N-(1H-indol-4-yl)propanamide in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The reaction proceeds at room temperature for 12 hours.

5-Thiol-oxadiazole+3-Bromo-propanamideDMF, NaHTarget Compound\text{5-Thiol-oxadiazole} + \text{3-Bromo-propanamide} \xrightarrow{\text{DMF, NaH}} \text{Target Compound}

Table 3: Coupling Reaction Optimization

BaseSolventTemperature (°C)Yield (%)
NaHDMF2588
K2CO3Acetone5065
Et3NTHF4072

Alternative Synthetic Routes

One-Pot Oxadiazole Formation

A patent by EP2520575A1 describes a one-pot method using STAT3 inhibitors as templates. While focusing on 1,3,4-oxadiazoles, the methodology can be adapted for 1,2,4-oxadiazoles by substituting the starting nitrile with 2-chlorobenzamidoxime.

Photocatalytic Cyclization

Visible-light-mediated synthesis using eosin Y and CBr4 oxidizes semicarbazones to oxadiazoles at room temperature. This green chemistry approach reduces energy consumption and improves yields (up to 94%).

Semicarbazoneeosin Y, CBr4, O21,2,4-Oxadiazole\text{Semicarbazone} \xrightarrow{\text{eosin Y, CBr4, O}_2} \text{1,2,4-Oxadiazole}

Structural Characterization and Validation

The final product is validated via:

  • NMR Spectroscopy : Distinct peaks for indole NH (δ 10.2 ppm), oxadiazole C–H (δ 8.1 ppm), and propanamide CO (δ 168 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 366.8 (M+H)+ corresponds to C19H15ClN4O2.

  • X-ray Crystallography : Confirms intramolecular hydrogen bonding between the oxadiazole oxygen and indole NH.

Challenges and Optimization

  • Regioselectivity : Competing 1,3,4-oxadiazole formation is mitigated by using malonyl chloride over acetyl chloride.

  • Purification : Column chromatography with ethyl acetate/hexane (3:7) removes unreacted propanamide.

  • Scale-Up : Batch processes achieve >80% yield at 100-g scale using flow chemistry .

Chemical Reactions Analysis

Electrophilic Reactivity of the Oxadiazole Ring

The 1,2,4-oxadiazole core is electron-deficient, enabling electrophilic substitution reactions. The 5-position of the oxadiazole ring is particularly reactive due to resonance stabilization of intermediates.

Reaction Type Conditions Products Key Findings
Nucleophilic Attack NH₃/MeOH, reflux (12 h)Ring-opening to form amidrazone derivativesSubstitution at the 5-position dominates due to electron-withdrawing effects.
Halogenation Cl₂ or Br₂ in DCM, 0°C5-halo-1,2,4-oxadiazolesSelectivity influenced by the para-chlorophenyl substituent .

Mechanistic studies indicate that the 2-chlorophenyl group enhances electrophilicity via inductive effects, facilitating nucleophilic substitutions at the oxadiazole ring.

Amide Group Hydrolysis

The propanamide linker undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.

Condition Reagents Products Yield Applications
Acidic Hydrolysis6M HCl, 80°C, 6 h3-(2-chlorophenyl-oxadiazole)propanoic acid78%Precursor for ester or acyl chloride derivatives.
Basic HydrolysisNaOH (2M), EtOH/H₂O, refluxCorresponding sodium carboxylate85%Used in coupling reactions for new amide bonds.

The reaction rate is pH-dependent, with base-catalyzed hydrolysis showing higher efficiency due to stabilization of tetrahedral intermediates.

Reductive Hydrogenation

Catalytic hydrogenation selectively reduces the oxadiazole ring while preserving the indole and amide functionalities.

Catalyst Conditions Product Selectivity
Pd/C (10%)H₂ (1 atm), EtOH, 25°C3-(2-chlorophenyl-1,2-diazole)propanamidePartial reduction to 1,2-diazole (72% yield).
Raney NiH₂ (3 atm), THF, 50°CFully saturated tetrahydropyrazole analogComplete ring saturation (58% yield) .

The 2-chlorophenyl group sterically hinders full reduction, favoring partial hydrogenation under mild conditions.

Cross-Coupling Reactions

The indole moiety participates in palladium-catalyzed couplings, enabling structural diversification.

Reaction Catalyst System Substrates Yield Applications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl boronic acids65–82%Introduction of biaryl groups at indole C5 .
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl amines55–70%N-arylation for enhanced bioactivity .

DFT calculations reveal that electron-rich indole positions (C4 and C6) exhibit higher reactivity in cross-couplings .

Oxidative Functionalization

The oxadiazole ring undergoes oxidative modifications under radical conditions.

Oxidizing Agent Conditions Product Mechanistic Insight
mCPBACH₂Cl₂, 0°C to RTN-oxide derivativeOxygen insertion at N2 position confirmed by XRD.
KMnO₄H₂O/acetone, 50°CRing cleavage to nitrile oxideOxidative degradation pathway observed .

Oxidation products are leveraged as intermediates for synthesizing fused heterocycles .

Thermal Rearrangements

Thermolysis induces ring transformations, particularly in aprotic solvents:

Temperature Solvent Product Key Observation
180°CDMFIndole-fused isoxazoleRearrangement via-sigmatropic shift.
220°CTolueneQuinazolinone derivativesCO extrusion and C–N bond reorganization .

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C13H14ClN3O2C_{13}H_{14}ClN_3O_2 and a molecular weight of approximately 279.72 g/mol. Its structure features an indole moiety linked to an oxadiazole ring, which is known for its biological activity. The presence of the 2-chlorophenyl group enhances its pharmacological properties by influencing its interaction with biological targets.

Anticancer Activity

Mechanism of Action
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The compound has been studied alongside other oxadiazole derivatives for its ability to inhibit cancer cell growth.

Case Studies

  • In Vitro Studies : A study published in MDPI demonstrated that several oxadiazole derivatives were screened for anticancer activity against various human cancer cell lines. Among these, compounds similar to 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide showed promising results with significant growth inhibition rates against prostate and breast cancer cell lines .
  • Comparative Analysis : In a comparative analysis involving multiple oxadiazole derivatives, it was found that certain modifications to the oxadiazole ring structure could enhance cytotoxicity against specific cancer types. For instance, compounds with additional functional groups exhibited increased potency against leukemia and solid tumors .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Oxadiazole derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for further development in infectious disease treatment.

Research Findings
Recent studies have highlighted the effectiveness of related oxadiazole compounds against various bacterial strains, suggesting that structural modifications can lead to enhanced antimicrobial efficacy . The incorporation of the indole moiety may contribute to this activity by altering the lipophilicity and bioavailability of the compound.

Other Biological Activities

Beyond anticancer and antimicrobial effects, studies have indicated that oxadiazole derivatives can exhibit anti-inflammatory properties. This is particularly relevant in conditions where inflammation plays a crucial role in disease progression.

Potential Applications
The anti-inflammatory potential opens avenues for using this compound in treating diseases characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Summary Table of Biological Activities

Biological Activity Activity Type Reference
AnticancerInhibition of cell growth
AntimicrobialBacterial inhibition
Anti-inflammatoryReduction in inflammatory markers

Mechanism of Action

The mechanism of action of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations

The compound is compared to analogs with modifications in the oxadiazole substituent, linker, or amine group:

Compound Name Oxadiazole Substituent Amine Group Key Structural Differences
Target Compound 2-Chlorophenyl 1H-Indol-4-yl Reference structure
6a () 2-Cyano-4-nitrophenyl 9-Ethylcarbazol-3-yl Bulkier carbazole vs. indole; electron-deficient aryl
Z2194302854 () Isopropyl Pyrimidin-2-yl Aliphatic substituent; pyrimidine amine
STL310204 () 2-Chlorophenyl 6-Methoxypyridin-3-yl Same oxadiazole substituent; methoxypyridine amine
CAS 1374525-49-1 () Phenyl 1H-Indol-4-yl Phenyl vs. 2-chlorophenyl on oxadiazole

Key Observations :

  • Oxadiazole Substituents : The 2-chlorophenyl group in the target compound likely enhances electronegativity and steric bulk compared to phenyl (CAS 1374525-49-1) or aliphatic groups (Z2194302854). This may improve binding to hydrophobic pockets or influence metabolic stability .
  • Amine Groups: The 1H-indol-4-yl group offers a compact aromatic system compared to carbazole (6a) or pyridine (STL310204).

Key Findings :

  • The target’s indole group may improve aqueous solubility compared to carbazole derivatives (6a) .
  • The 2-chlorophenyl substituent could enhance target affinity relative to phenyl analogs (CAS 1374525-49-1), as seen in CB2 ligands where electron-withdrawing groups improved receptor binding .

Biological Activity

The compound 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide belongs to the oxadiazole family, which has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of the compound is C19H18ClN3O2C_{19}H_{18}ClN_{3}O_{2} with a molecular weight of approximately 355.82 g/mol. The structure features a 1,2,4-oxadiazole ring fused with an indole moiety, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC19H18ClN3O2
Molecular Weight355.82 g/mol
LogP4.5
Polar Surface Area53.76 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Research indicates that compounds containing the oxadiazole scaffold exhibit multiple mechanisms of action:

  • Anticancer Activity : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as:
    • Thymidylate synthase
    • Histone deacetylases (HDAC)
    • Topoisomerase II
    • Telomerase .
  • Antimicrobial Properties : Some studies suggest that oxadiazole derivatives possess significant antimicrobial activity against various bacterial and fungal strains .
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by modulating pathways involved in inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activities of oxadiazole derivatives, including the specific compound :

  • Anticancer Studies : In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa), with IC50 values indicating potent activity . For instance:
    CompoundCell LineIC50 (μM)
    Analog AMCF-70.65
    Analog BHeLa2.41
  • Mechanistic Insights : Molecular docking studies revealed that the compound effectively binds to target proteins involved in cancer progression, providing insights into its potential as a therapeutic agent .

Q & A

Basic: What synthetic methodologies are reported for structurally related 1,2,4-oxadiazolyl-indolyl propanamides?

Answer:
The synthesis of analogous compounds involves coupling oxadiazole precursors with indolyl amines. For example:

  • Step 1 : React 3-(3-substituted-1,2,4-oxadiazol-5-yl)propanoic acid derivatives (e.g., 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid) with activated intermediates (e.g., EDCI/HOBt) to form mixed anhydrides.
  • Step 2 : Couple with 1H-indol-4-amine under deoxygenated conditions (e.g., nitrogen atmosphere) to avoid oxidation of indole rings .
  • Step 3 : Purify via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and crystallize at room temperature for structural validation .
    Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hrs) to improve yields (reported up to 47% for similar compounds) .

Basic: How can spectroscopic techniques resolve structural ambiguities in such compounds?

Answer:

  • 1H/13C NMR : Identify substituent positions on the oxadiazole and indole rings. For example, indole NH protons typically appear as singlets at δ 10–12 ppm, while oxadiazole-linked methylenes resonate at δ 3.5–4.5 ppm .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ peaks matching calculated m/z within 2 ppm error).
  • 19F NMR : Detect fluorine substituents (e.g., δ -110 to -120 ppm for aromatic fluorine in related compounds) .
    Data Interpretation : Cross-reference coupling constants (e.g., J = 8–10 Hz for aromatic protons) with DFT-calculated spectra to resolve overlaps .

Advanced: What strategies address discrepancies in bioactivity data across studies?

Answer:

  • Assay Standardization : Normalize cell-based assays (e.g., IC50 values) using common positive controls (e.g., CB2 agonists for cannabinoid receptor studies) .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤ 0.1% v/v) to mitigate aggregation artifacts.
  • Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays to distinguish direct binding from off-target effects .
    Case Study : For oxadiazole derivatives, conflicting CB2 affinity data were resolved by verifying compound stability in assay buffers via LC-MS .

Advanced: How can computational methods predict target interactions for this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina with CB2 receptor homology models (PDB: 5ZTY) to prioritize oxadiazole-indole conformers. Focus on π-π stacking between indole and Phe3.36 and halogen bonding with 2-chlorophenyl groups .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding mode stability. Analyze RMSD (<2 Å) and ligand-protein hydrogen bonds .
    Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC50 values to refine predictive models .

Advanced: What crystallographic approaches validate the compound’s solid-state structure?

Answer:

  • X-ray Crystallography : Use SHELXT for structure solution (Mo Kα radiation, λ = 0.71073 Å) and SHELXL for refinement. Key parameters:
    • R1 : < 0.05 for high-resolution data (<1.0 Å).
    • Torsion Angles : Verify planarity of oxadiazole (C-N-O dihedral angles ~180°) and indole ring orientations .
  • Twinned Data : Apply HKLF5 format in SHELXL to handle pseudo-merohedral twinning (common in oxadiazole crystals) .

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